Product packaging for 2-Chloro-4-(piperazin-1-ylmethyl)phenol(Cat. No.:)

2-Chloro-4-(piperazin-1-ylmethyl)phenol

Cat. No.: B13642211
M. Wt: 226.70 g/mol
InChI Key: IUFDMYKDRRWUCY-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperazin-1-ylmethyl)phenol (CAS 1251358-67-4) is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . It is supplied with a typical purity of 98% and is characterized as an organic building block, a class of compounds essential for the synthesis and development of more complex molecular structures in medicinal chemistry and drug discovery . The compound features a phenol group chlorinated at the ortho position and a piperazine ring linked via a methylene group at the para position. The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its significant role in conferring a wide range of biological activities to molecules . Piperazine derivatives are frequently explored for their pharmacological properties, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic activities, making this compound a valuable intermediate for the synthesis of novel bioactive molecules . This product is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS, to ensure identity and purity for research applications . It is offered in various quantities and is supported by an Abpromise guarantee. This chemical is strictly for research and development use only and is not intended for human or other use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B13642211 2-Chloro-4-(piperazin-1-ylmethyl)phenol

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15ClN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

IUFDMYKDRRWUCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Piperazin 1 Ylmethyl Phenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Chloro-4-(piperazin-1-ylmethyl)phenol, the primary disconnection occurs at the benzylic carbon-nitrogen bond of the piperazine (B1678402) moiety. This bond is logically formed via an aminomethylation reaction.

This disconnection suggests three primary precursors:

A phenol (B47542) component, specifically 2-chlorophenol (B165306) .

A one-carbon electrophile, which is typically formaldehyde (B43269) .

An amine component, in this case, piperazine .

The retrosynthetic pathway is based on the well-established Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, or in this case, an activated aromatic ring. The electron-rich nature of the phenol ring, activated by the hydroxyl group, facilitates electrophilic aromatic substitution. The hydroxyl group directs the incoming electrophile primarily to the ortho and para positions. Since the para position is the target for substitution to form this compound, 2-chlorophenol is the logical starting phenol.

An alternative disconnection can be envisioned at the same C-N bond, but through a nucleophilic substitution pathway. This would involve a precursor like 2-chloro-4-(halomethyl)phenol and piperazine. This approach requires the pre-functionalization of the phenol at the para position with a suitable leaving group.

Mannich Reaction as a Primary Synthetic Route

The Mannich reaction is a three-component condensation reaction between a compound with an active hydrogen atom (the phenol), formaldehyde, and a primary or secondary amine (piperazine). oarjbp.comwikipedia.org This reaction is a cornerstone in organic synthesis for forming β-amino carbonyl compounds and their analogues, and it is particularly effective for the aminomethylation of phenols. nih.govacademicjournals.org

2-chlorophenol + Formaldehyde + Piperazine → this compound + H₂O

The efficiency and yield of the Mannich reaction involving phenols are highly dependent on the reaction conditions. While some highly reactive phenols undergo aminomethylation at room temperature, the reaction often requires elevated temperatures to proceed at a practical rate. researchgate.net

Key Optimization Parameters:

ParameterConditions and Effects
Solvent Systems Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used as they can solubilize the reactants and facilitate the reaction mechanism. oarjbp.combch.ro Water can also be used, often in the form of aqueous formaldehyde (formalin).
Temperature Regimes Temperatures can range from room temperature for extended periods (several days) to the reflux temperature of the solvent for faster reaction times. researchgate.netbch.ro For instance, the aminomethylation of 2-chloro-4-phenylphenol (B167023) has been shown to provide good yields when stirred in ethanol at room temperature for several days. bch.ro
Catalyst Presence While the reaction can proceed without a catalyst, acid or base catalysis is common. More advanced catalytic systems involving transition metals like Copper (II) and Vanadium have been developed to improve yields and, particularly, regioselectivity (especially ortho-selectivity). acs.orgresearchgate.netnih.gov These catalysts can operate under mild conditions and may proceed through a radical-based mechanism. researchgate.netresearchgate.net
Reactant Stoichiometry The molar ratios of the phenol, formaldehyde, and piperazine are crucial. An excess of formaldehyde and amine is sometimes used to drive the reaction to completion. However, using piperazine, which has two secondary amine groups, can potentially lead to the formation of a bis-Mannich base where two phenolic units are linked by the piperazine ring. nih.gov Careful control of stoichiometry is necessary to favor the mono-substituted product.

Each component in the Mannich reaction plays a distinct and essential role.

2-Chlorophenol : This is the substrate that possesses the "active hydrogen" on its aromatic ring. The phenolic hydroxyl group is a strong activating group, increasing the electron density of the ring through resonance, particularly at the ortho and para positions. This enhanced nucleophilicity allows the ring to attack the electrophilic iminium ion intermediate. The chlorine atom at the 2-position is a deactivating group but directs incoming electrophiles to the remaining ortho and para positions. In this synthesis, the reaction is targeted at the C4 (para) position relative to the hydroxyl group.

Formaldehyde : As the aldehyde component, formaldehyde provides the methylene (B1212753) bridge (-CH₂-) that links the phenol to the piperazine nitrogen. It is highly reactive and does not have enolizable protons, which prevents self-condensation. oarjbp.com It first reacts with the amine to form the key electrophilic species.

Piperazine : As a secondary amine, piperazine acts as the nucleophile that initially attacks the carbonyl carbon of formaldehyde. wikipedia.org This initiates the formation of an iminium ion, which is the actual electrophile in the reaction. The resulting Mannich base incorporates the piperazine ring, a common scaffold in pharmacologically active molecules. nih.gov

The mechanism of the Mannich reaction is a well-understood, two-part process. wikipedia.orggijash.com

Formation of the Eschenmoser Salt Analogue (Iminium Ion) : The reaction begins with the nucleophilic attack of the secondary amine (piperazine) on the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to generate a highly reactive electrophilic species known as an iminium ion (or Mannich intermediate).

Electrophilic Aromatic Substitution : The electron-rich 2-chlorophenol then acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the iminium ion. This attack occurs preferentially at the para position due to steric hindrance at the ortho positions from the bulky hydroxyl and chloro groups, and the electronic activation by the hydroxyl group. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate (a sigma complex). A final deprotonation step restores the aromaticity of the phenol ring, yielding the final product, this compound.

In catalyzed versions of the reaction, the mechanism can differ. For example, some copper-catalyzed aminomethylations are proposed to proceed via a single-electron transfer (SET) radical coupling mechanism. acs.orgnih.gov

Alternative Synthetic Approaches (if applicable from literature)

While the Mannich reaction is the most direct route, alternative multi-step syntheses can be employed, typically involving the formation of the benzylic carbon-halogen bond followed by substitution.

This alternative strategy involves a two-step sequence starting from a para-substituted chlorophenol.

Step 1: Halogenation of the Precursor The synthesis would begin with 2-chloro-4-methylphenol (B1207291) . This precursor can be synthesized by the direct chlorination of 4-methylphenol using agents like sulfuryl chloride in the presence of a Lewis acid catalyst system. google.com The methyl group of 2-chloro-4-methylphenol can then be halogenated, for instance, via a free-radical bromination or a Blanc chloromethylation reaction, to produce 2-chloro-4-(halomethyl)phenol (e.g., 2-chloro-4-(chloromethyl)phenol). researchgate.net

Step 2: Nucleophilic Substitution The resulting benzylic halide is a potent electrophile. It can readily undergo a nucleophilic substitution reaction with piperazine. nih.gov Piperazine acts as the nucleophile, displacing the halide to form the desired C-N bond and yield this compound. This SₙAr-type reaction on the side chain is generally efficient. libretexts.orgnih.gov The reaction is often carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrohalic acid byproduct.

Comparative Overview of Synthetic Routes

FeatureMannich ReactionNucleophilic Substitution
Number of Steps One-pot, three-component reactionTwo or more steps
Atom Economy High (byproduct is only water)Lower (involves halogenation and generates salt byproducts)
Starting Materials 2-chlorophenol, formaldehyde, piperazine2-chloro-4-methylphenol, halogenating agent, piperazine
Regioselectivity Controlled by directing effects of phenol substituentsPre-determined by the starting material (2-chloro-4-methylphenol)

Sequential Functionalization Routes

The synthesis of this compound is not typically achieved in a single step but rather through a series of carefully orchestrated reactions known as sequential functionalization. This strategic approach allows for the precise installation of the chloro, phenol, and piperazin-1-ylmethyl groups onto the aromatic ring. Two primary retrosynthetic pathways are considered plausible, each beginning from a different commercially available precursor.

Route A: Functionalization of 2-Chlorophenol

One logical synthetic route commences with 2-chlorophenol. This pathway involves the introduction of the piperazin-1-ylmethyl moiety at the para-position of the phenol ring. The key transformation in this sequence is the Mannich reaction. benthamdirect.comoarjbp.com This classic three-component condensation reaction involves an active hydrogen compound (2-chlorophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperazine). benthamdirect.comthermofisher.com

The reaction proceeds in a stepwise manner. First, formaldehyde reacts with piperazine to form an Eschenmoser-salt-like iminium ion. Subsequently, the electron-rich 2-chlorophenol undergoes electrophilic aromatic substitution, with the iminium ion acting as the electrophile. The substitution occurs preferentially at the position para to the hydroxyl group due to the ortho, para-directing nature of the hydroxyl group and less steric hindrance compared to the other ortho position.

A variation of this route could involve an initial formylation of 2-chlorophenol to produce 2-chloro-4-hydroxybenzaldehyde, followed by a reductive amination with piperazine. The Vilsmeier-Haack reaction is a common method for the formylation of phenols. ajrconline.org The resulting aldehyde can then be condensed with piperazine to form an iminium intermediate, which is subsequently reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield the final product.

Route B: Functionalization of a Substituted Phenol

An alternative strategy begins with a phenol derivative that is subsequently chlorinated. For instance, the synthesis could start from 4-hydroxybenzaldehyde (B117250). The first step would be the reductive amination of 4-hydroxybenzaldehyde with piperazine to form 4-(piperazin-1-ylmethyl)phenol. This intermediate would then be subjected to chlorination.

The chlorination of phenols and their derivatives is a well-established transformation. acs.orgnih.govacs.org However, achieving regioselectivity can be challenging. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied, chlorination would be directed to the ortho positions. The piperazinylmethyl group is also an ortho, para-director, which could lead to a mixture of products. Therefore, careful selection of the chlorinating agent and reaction conditions would be crucial to selectively introduce a chlorine atom at the 2-position. Potential chlorinating agents include sulfuryl chloride or N-chlorosuccinimide.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be applied to the key reactions identified in the sequential functionalization routes, namely the Mannich reaction and chlorination. researchgate.net

Sustainable Approaches to the Mannich Reaction

The traditional Mannich reaction often utilizes toxic solvents and strong acid or base catalysts. Green chemistry offers several alternatives to mitigate these issues.

Green Solvents: Efforts have been made to replace hazardous solvents with more environmentally friendly options. Water, ethanol, and ionic liquids have been successfully employed as reaction media for the Mannich reaction. ingentaconnect.comthaiscience.info Water is particularly attractive due to its low cost, non-flammability, and minimal environmental impact.

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the Mannich reaction, various catalysts have been investigated, including Lewis acids and organocatalysts like proline. thaiscience.info The use of heterogeneous catalysts simplifies product purification and allows for catalyst reuse, reducing waste.

Alternative Reagents: Formaldehyde, a common reagent in the Mannich reaction, is a known carcinogen. Green chemistry encourages the use of less hazardous alternatives. Formaldehyde surrogates, such as dimethoxymethane (B151124) or paraformaldehyde, can be employed. beilstein-journals.org In some cases, solvent-free reaction conditions have been developed, further reducing the environmental footprint. researchgate.net

Catalyst/Solvent SystemReaction TimeYield (%)Reference
Proline in Ethanol12 h85-95 thaiscience.info
Ionic Liquid [C3SO3Hnhm]HSO430 min81-92 thaiscience.info
Microwave-assisted (solvent-free)5-10 min>90 researchgate.net

Greener Chlorination Methodologies

Conventional chlorination methods often employ elemental chlorine, which is highly toxic and can lead to the formation of chlorinated byproducts. Sustainable alternatives focus on milder and more selective chlorinating agents and reaction conditions.

Oxidative Chlorination: A promising green approach is oxidative chlorination, which utilizes a chloride source, such as hydrochloric acid or a salt, in the presence of an oxidant. rsc.org Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. This method avoids the direct use of chlorine gas.

Selective Chlorinating Agents: The use of reagents like N-chlorosuccinimide (NCS) can offer better selectivity and milder reaction conditions compared to chlorine gas. nih.gov

Catalytic Chlorination: Research into catalytic systems for the regioselective chlorination of phenols is ongoing. The use of a catalyst can improve the efficiency and selectivity of the reaction, reducing the formation of unwanted isomers and byproducts. researchgate.net

Chlorination MethodChlorinating AgentOxidantAdvantagesReference
TraditionalCl2-High reactivity rsc.org
Oxidative ChlorinationHClH2O2Green oxidant, water as byproduct rsc.org
N-chlorosuccinimideNCS-Milder conditions, better selectivity nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Derivatization and Analog Synthesis of 2 Chloro 4 Piperazin 1 Ylmethyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for functionalization, allowing for the synthesis of a wide array of derivatives. Standard organic reactions can be employed to modify this group, thereby altering the molecule's physicochemical properties.

Etherification: The hydroxyl group can be converted into an ether linkage (-OR) through reactions like the Williamson ether synthesis. nih.gov This typically involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X). This process allows for the introduction of various alkyl or aryl chains. ambeed.comgoogle.comgoogle.com

Esterification: Ester derivatives (-O-C(O)R) can be readily prepared by reacting the phenol with acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions are often carried out in the presence of a mild base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). youtube.com Esterification can introduce a wide range of functional groups, influencing the compound's steric and electronic properties.

The selection of the ether or ester group can be tailored to achieve specific molecular characteristics. Below is a table illustrating potential functionalization reactions.

Reaction TypeReagent ExampleProduct Functional Group
EtherificationMethyl iodide (CH₃I) in the presence of K₂CO₃Methoxy (-OCH₃)
EtherificationBenzyl (B1604629) bromide (BnBr) in the presence of NaHBenzyloxy (-OCH₂Ph)
EsterificationAcetyl chloride (CH₃COCl) in the presence of pyridineAcetoxy (-OCOCH₃)
EsterificationBenzoic anhydride (B1165640) ((PhCO)₂O) in the presence of pyridineBenzoyloxy (-OCOPh)

Modifications of the Piperazine (B1678402) Moiety

The piperazine ring contains a secondary amine that is a key site for derivatization, enabling extensive structural diversification.

The secondary amine (N-H) of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide (R-X) or other alkylating agents, often in the presence of a base to scavenge the resulting acid. researcher.life This reaction introduces an alkyl group onto the nitrogen atom, creating a tertiary amine.

N-Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides introduces an acyl group, forming an amide linkage. This transformation can significantly alter the basicity and electronic properties of the piperazine nitrogen. nih.gov

These reactions are fundamental for building a library of derivatives with varied substituents on the piperazine ring.

An effective strategy to introduce diversity at the piperazine moiety is to utilize substituted piperazines during the initial synthesis of the core scaffold. The Mannich reaction, a three-component condensation of a phenol, formaldehyde (B43269), and an amine, is a common route to synthesize the parent compound. researchgate.netmdpi.com By employing various N-substituted piperazines in this reaction, a wide range of analogs can be generated in a single step. nih.gov

For instance, reacting 2-chlorophenol (B165306) with formaldehyde and a specific N-substituted piperazine yields the corresponding derivative directly. Research has demonstrated this approach with various substituted piperazines, leading to novel compounds. researchgate.net

Table 1: Examples of Analogs Synthesized via Mannich Reaction with Substituted Piperazines
N-Substituent on PiperazineResulting Analog
Methyl2-Chloro-4-((4-methylpiperazin-1-yl)methyl)phenol
Phenyl2-Chloro-4-((4-phenylpiperazin-1-yl)methyl)phenol
Benzyl2-Chloro-4-((4-benzylpiperazin-1-yl)methyl)phenol
Pyridin-2-yl2-Chloro-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenol

Substitution Reactions on the Chlorinated Phenyl Ring

The aromatic ring offers further opportunities for derivatization through electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group (-OH), the chloro group (-Cl), and the piperazinylmethyl group (-CH₂-Pip). wikipedia.org

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density through resonance. lumenlearning.comyoutube.comquora.com The chloro group is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because its lone pairs can stabilize the cationic intermediate via resonance. youtube.comlibretexts.org The bulky piperazinylmethyl group may exert some steric hindrance.

Given these factors, incoming electrophiles are strongly directed to the positions ortho and para to the hydroxyl group. fiveable.me Since the para position is occupied, substitution is most likely to occur at the positions ortho to the -OH group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (using Br₂/FeBr₃ or Cl₂/FeCl₃) to introduce an additional halogen atom. libretexts.org

Sulfonation: (using fuming H₂SO₄) to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: (using R-Cl/AlCl₃ or RCOCl/AlCl₃) to append alkyl or acyl groups. uci.edu

The specific conditions would need to be carefully controlled to manage the high reactivity imparted by the phenolic hydroxyl group. cardiff.ac.uk

Synthesis of Chiral Analogs and Enantioselective Approaches

The introduction of chirality can be achieved by modifying the core structure to include one or more stereocenters. The piperazine ring is a common target for creating chiral analogs. rsc.orgmdpi.com

Several strategies can be employed for the synthesis of chiral derivatives:

Use of Chiral Building Blocks: Starting the synthesis with an enantiomerically pure substituted piperazine is a straightforward approach. rsc.org For example, using a chiral 2-methylpiperazine (B152721) in the initial Mannich reaction would yield a chiral final product.

Asymmetric Synthesis: Developing catalytic enantioselective methods allows for the creation of chiral centers with high stereocontrol. acs.orgcaltech.edu For instance, asymmetric hydrogenation of pyrazine (B50134) precursors can yield chiral piperazines. dicp.ac.cn While direct asymmetric C-H functionalization of the piperazine ring is challenging, methods involving asymmetric lithiation have been developed. mdpi.comresearchgate.net

Resolution of Racemates: A racemic mixture of a chiral derivative can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

These approaches enable the exploration of the three-dimensional chemical space around the 2-Chloro-4-(piperazin-1-ylmethyl)phenol scaffold. thieme-connect.comnih.gov

Multi-component Reaction Strategies for Diversified Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers significant advantages in terms of step- and atom-economy, making it ideal for generating diverse libraries of compounds. nih.gov

The Mannich reaction, often used to synthesize the parent compound, is a classic example of a three-component reaction (3-CR) involving the phenol, formaldehyde, and a piperazine derivative. researchgate.netresearchgate.netwikipedia.org This reaction itself is a powerful tool for diversification, as changing any of the three components leads to a different final product. researchgate.netnih.govoarjbp.com

Computational and Theoretical Investigations of 2 Chloro 4 Piperazin 1 Ylmethyl Phenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications to Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-4-(piperazin-1-ylmethyl)phenol, DFT calculations would be employed to determine its optimized molecular geometry. This involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. Different functionals and basis sets within the DFT framework can be utilized to achieve varying levels of accuracy.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is key to understanding its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with regions of negative potential indicating sites prone to electrophilic attack and positive potential regions suggesting susceptibility to nucleophilic attack. These predictions are invaluable for understanding the molecule's interaction with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible single bonds in this compound, particularly in the piperazine (B1678402) ring and the methylene (B1212753) linker, allows for multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By calculating the potential energy surface through rotation around specific bonds, researchers can identify energy minima corresponding to stable conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Shielding Tensors: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the assignment of experimental NMR spectra.

UV-Vis Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's electronic structure and its interaction with light.

Computational Elucidation of Reaction Mechanisms and Pathways

Due to the absence of specific computational studies in the reviewed literature for this compound, the elucidation of its reaction mechanism is predicated on the well-established principles of the Mannich reaction, supported by theoretical investigations of analogous systems. The formation of this compound is a classic example of a Mannich reaction, a three-component condensation involving an active acidic hydrogen compound (2-chlorophenol), formaldehyde (B43269), and a secondary amine (piperazine). The reaction mechanism can be computationally modeled in two principal stages: the formation of a reactive iminium ion and the subsequent electrophilic aromatic substitution on the 2-chlorophenol (B165306) ring.

Stage 1: Formation of the Piperazinium-1-ylmethanide Ion

The initial step of the Mannich reaction involves the nucleophilic attack of the secondary amine, piperazine, on the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to form a highly electrophilic iminium ion, specifically the piperazinium-1-ylmethanide ion. This species is a potent electrophile due to the positive charge on the nitrogen atom, which is stabilized by resonance. Computational studies on similar amine-formaldehyde reactions confirm that the formation of the iminium ion is a rapid and energetically favorable process.

Stage 2: Electrophilic Aromatic Substitution

In the case of 2-chlorophenol, the hydroxyl group is at position 1 and the chloro group is at position 2. The strong activating and directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most nucleophilic. The para position (position 4) is sterically more accessible than the ortho position (position 6), which is hindered by the adjacent chloro group. Therefore, the electrophilic attack by the piperazinium-1-ylmethanide ion is predicted to occur preferentially at the C4 position of the 2-chlorophenol ring, leading to the formation of this compound.

The proposed mechanism involves the formation of a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation, upon the attack of the iminium ion. The final step is the deprotonation of this intermediate by a base (such as another molecule of piperazine or a solvent molecule) to restore the aromaticity of the ring and yield the final product.

The following tables summarize the proposed reaction mechanism and the factors influencing the regioselectivity.

Table 1: Proposed Reaction Mechanism for the Formation of this compound
StepDescriptionKey Intermediates/Transition States
1Formation of the piperazinium-1-ylmethanide ionHemiaminal intermediate, Iminium ion (piperazinium-1-ylmethanide)
2Electrophilic attack on 2-chlorophenolWheland intermediate (arenium ion)
3Deprotonation and rearomatizationFinal product: this compound
Table 2: Factors Influencing Regioselectivity in the Mannich Reaction of 2-Chlorophenol
SubstituentPositionElectronic EffectDirecting InfluenceImpact on Reactivity
-OH (Hydroxyl)1Strongly activating (resonance donor)Ortho, ParaIncreases the nucleophilicity of the ring, primarily at positions 4 and 6.
-Cl (Chloro)2Deactivating (inductive withdrawal), Weakly directing (resonance donor)Ortho, ParaReduces overall ring reactivity but directs incoming electrophiles to positions 4 and 6. Steric hindrance at position 6 disfavors substitution.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 4 Piperazin 1 Ylmethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR Techniques (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for verifying the core structure of 2-Chloro-4-(piperazin-1-ylmethyl)phenol. These techniques confirm the presence of all essential functional groups and provide initial insights into the molecule's electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Due to their positions relative to the chloro, hydroxyl, and alkyl substituents, they would appear as distinct multiplets, likely in the range of δ 6.5-7.5 ppm. The methylene (B1212753) bridge (Ar-CH₂-N) protons would likely produce a singlet around δ 3.5-4.0 ppm. The eight protons of the piperazine (B1678402) ring typically show complex signals due to their chair conformation and potential for slow nitrogen inversion. They are generally observed as broad multiplets in the δ 2.5-3.5 ppm range. rsc.orgnih.gov The exchangeable protons of the phenolic hydroxyl (-OH) and the piperazine amine (-NH) would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, 11 distinct carbon signals are expected, corresponding to its chemical formula C₁₁H₁₅ClN₂O. The six carbons of the aromatic ring would resonate in the δ 115-160 ppm region. The carbon bearing the hydroxyl group would be the most downfield, while the carbon bonded to the chlorine atom would also be significantly shifted. The methylene bridge carbon is expected in the δ 55-65 ppm range. The four carbons of the piperazine ring would typically appear in the δ 45-55 ppm region. ingentaconnect.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
Ar-H~ 6.7-7.3mAr-C (quaternary)~ 115-158
Ar-CH₂-N~ 3.6sAr-CH~ 115-130
Piperazine-H~ 2.5-3.2mAr-CH₂-N~ 60-65
Phenol-OHVariablebr sPiperazine-C~ 45-55
Piperazine-NHVariablebr s

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions. It would also reveal the coupling network within the piperazine ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the chemical shifts of the protonated carbons in the ¹³C spectrum by linking them to their known proton signals. nih.gov For example, the singlet of the methylene bridge protons in the ¹H spectrum would correlate to a single carbon signal in the ¹³C spectrum, confirming its identity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations would include:

The methylene bridge protons (Ar-CH₂) showing a correlation to the quaternary aromatic carbon they are attached to, as well as to the adjacent piperazine carbons.

The aromatic protons showing correlations to neighboring and quaternary carbons, confirming the substitution pattern on the phenol (B47542) ring.

Advanced NMR Methodologies for Complex Systems

Should the compound be part of a more complex system, such as a biological matrix or a co-crystal, advanced NMR techniques could be employed. Temperature-dependent NMR studies can be used to investigate conformational dynamics, such as the rate of ring inversion of the piperazine moiety or restricted rotation around certain bonds. nih.govrsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on through-space proximity between protons, helping to define the molecule's preferred three-dimensional conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule. youtube.com For this compound, the molecular formula is C₁₁H₁₅ClN₂O. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element. missouri.eduresearchgate.net

Calculation of Exact Mass for C₁₁H₁₅³⁵ClN₂O ([M+H]⁺):

C: 11 x 12.000000 = 132.000000

H: 16 x 1.007825 = 16.125200 (for the [M+H]⁺ ion)

Cl: 1 x 34.968853 = 34.968853 (for the ³⁵Cl isotope)

N: 2 x 14.003074 = 28.006148

O: 1 x 15.994915 = 15.994915

Total [M+H]⁺: 227.095116 Da

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. The presence of chlorine would also be confirmed by the characteristic isotopic pattern of the molecular ion peak, with a second peak ([M+2]+H)⁺ at m/z 229.092169, approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to occur at the most labile bonds.

A primary and highly characteristic fragmentation pathway for N-benzylpiperazine derivatives is the cleavage of the benzylic C-N bond. researchgate.net This would result in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. Another common fragmentation involves the cleavage of the piperazine ring itself.

Predicted Major Fragment Ions in ESI-MS/MS

Predicted m/zProposed Fragment Structure/IdentityFragmentation Pathway
227.0951[M+H]⁺Molecular Ion (³⁵Cl)
141.0156[C₇H₆ClO]⁺Cleavage of the benzylic C-N bond (benzyl cation)
87.0917[C₄H₁₁N₂]⁺Cleavage of the benzylic C-N bond (protonated piperazine)
56.0500[C₃H₆N]⁺Ring opening and cleavage of the piperazine moiety

Ionization Techniques (e.g., ESI, EI)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The ionization method is critical for converting the analyte into gas-phase ions. For "this compound," both soft and hard ionization techniques can be employed, each offering distinct advantages.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing thermally labile and non-volatile molecules without significant fragmentation. nih.gov In ESI, a solution of the analyte is passed through a high-voltage capillary, creating charged droplets. nih.govnih.gov Solvent evaporation leads to the formation of gaseous ions, often protonated molecules ([M+H]⁺). nih.govnd.edu This technique is highly compatible with liquid chromatography (LC), making LC-ESI-MS a powerful tool for analyzing complex mixtures. nih.govnih.gov For "this compound," ESI would be expected to produce a prominent ion corresponding to its protonated form, providing accurate molecular weight information.

Electron Ionization (EI): In contrast to ESI, Electron Ionization is a hard ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV). nd.eduemory.edu This process imparts significant energy to the molecule, leading to extensive fragmentation. emory.eduyoutube.com The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. nd.edu While EI can make it challenging to identify the molecular ion, the fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. This technique is well-suited for relatively nonpolar and volatile compounds and is often coupled with gas chromatography (GC). emory.edu

Ionization TechniquePrincipleKey Features for this compound
Electrospray Ionization (ESI) Soft ionization; formation of ions from solution via charged droplets. nih.govnih.gov- Produces protonated molecules ([M+H]⁺). nd.edu - Minimal fragmentation, clear molecular weight determination. nih.gov - Compatible with liquid chromatography (LC). nih.gov
Electron Ionization (EI) Hard ionization; bombardment with high-energy electrons in the gas phase. emory.edu- Generates a molecular ion (M⁺) and extensive fragmentation. nd.edu - Provides detailed structural information from fragmentation patterns. nd.edu - Suitable for volatile and thermally stable analogs. emory.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Key Functional Groups and Characteristic Vibrational Modes

The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the piperazine ring would appear in the 2800-3100 cm⁻¹ range. Aromatic C-C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. dergipark.org.tr The C-N stretching of the piperazine ring would likely be found in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration usually appears in the 600-800 cm⁻¹ region. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-H (piperazine & methyl)Stretching2850-2960
Aromatic C=CStretching1450-1600
C-N (piperazine)Stretching1000-1300
C-O (phenol)Stretching1200-1260
C-ClStretching600-800

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. A complete vibrational analysis of the fundamental modes can be achieved using the observed FT-IR data. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For "this compound," Raman spectroscopy could provide additional information about the vibrations of the aromatic ring and the piperazine skeleton. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. shu.ac.uklibretexts.org

Analysis of Electronic Transitions and Chromophore Behavior

The UV-Vis spectrum of "this compound" is determined by its chromophores, which are the parts of the molecule that absorb light. The substituted phenol ring is the primary chromophore in this compound. Phenol itself exhibits two main absorption bands in the UV region arising from π → π* transitions. nih.gov The presence of substituents like chlorine, piperazinylmethyl, and the hydroxyl group on the benzene ring will influence the position and intensity of these absorption bands. These substituents can act as auxochromes, modifying the absorption maximum (λmax) and the molar absorptivity (ε). The electronic transitions in substituted phenols are generally assigned as ¹Lₐ and ¹Lₑ bands. nih.gov

Transition TypeChromophoreExpected Wavelength Range (nm)
π → π*Substituted Phenol Ring200-400

Solvatochromic Studies and Environmental Effects

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. slideshare.net Such studies can provide insights into the nature of the electronic transitions and the effect of the solvent on the ground and excited states of the molecule. For "this compound," changing the solvent polarity could lead to shifts in the λmax. A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can occur depending on the relative stabilization of the ground and excited states by the solvent. shu.ac.uk For instance, n → π* transitions typically show a blue shift with increasing solvent polarity, while π → π* transitions often exhibit a red shift. shu.ac.uk Investigating the solvatochromic behavior of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities. mdpi.comnih.gov

Solid State Structure and Crystallography of 2 Chloro 4 Piperazin 1 Ylmethyl Phenol and Analogs

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to characterize the crystalline nature of solid materials. It is a cornerstone of solid-state analysis in the chemical and pharmaceutical industries. The method relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure, serving as a "fingerprint" for that particular solid form or polymorph.

The primary applications of PXRD in the context of a compound like 2-Chloro-4-(piperazin-1-ylmethyl)phenol include:

Phase Identification: Each crystalline solid produces a characteristic PXRD pattern defined by a series of peaks at specific diffraction angles (2θ) with corresponding intensities. By comparing the experimental PXRD pattern of a sample to a reference pattern from a known standard, one can unequivocally identify the crystalline phase. This is crucial for distinguishing between different polymorphic forms, solvates (hydrates), or salts of the same active molecule, which can have significantly different properties.

Purity Assessment: PXRD is highly effective for detecting the presence of crystalline impurities. If a sample contains a mixture of different crystalline phases, its PXRD pattern will be a superposition of the patterns of each individual component. This allows for the detection of unwanted crystalline by-products, raw materials, or contaminants. The limit of detection for crystalline impurities typically ranges from 1-5% by weight, depending on the nature of the materials.

Assessment of Crystallinity: The technique can also be used to determine the degree of crystallinity in a sample. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous (non-crystalline) materials produce a broad, diffuse halo with no distinct peaks. This distinction is vital, as amorphous forms of a compound often exhibit different solubility and stability profiles compared to their crystalline counterparts.

Detailed Research Findings

As of the latest available data, specific, publicly accessible Powder X-ray Diffraction patterns and detailed crystallographic data for this compound are not extensively reported in peer-reviewed literature. However, the analysis of structurally similar compounds, such as piperazinyl-quinoline derivatives, demonstrates the utility of PXRD in solid-state characterization. For instance, studies on 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate utilize PXRD to confirm the phase identity by comparing the experimental pattern with one simulated from single-crystal X-ray data. unimi.it This standard practice ensures that the bulk material corresponds to the determined crystal structure.

For a definitive analysis of this compound, an experimental PXRD measurement would be required. The resulting data would be presented in a table listing the diffraction peak positions (2θ), the inter-planar spacing (d-spacing), and the relative intensity of each peak.

Below is a hypothetical representation of PXRD data for a crystalline form of this compound, illustrating how such findings would be tabulated for analysis.

Hypothetical PXRD Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.37.19100
15.85.6080
19.14.6465
21.74.0990
24.83.5975
28.23.1650

This table is for illustrative purposes only and does not represent actual experimental data.

In practice, the phase purity of a batch of this compound would be confirmed by ensuring that all observed peaks in its PXRD pattern correspond to the reference pattern of the desired crystalline form. The absence of any unexpected peaks would indicate a high degree of phase purity.

Applications in Chemical Research Excluding Biological/clinical Outcomes

Role as a Versatile Synthetic Intermediate

The presence of multiple reactive sites—the phenolic hydroxyl group, the secondary amine of the piperazine (B1678402) ring, and the aromatic ring itself—makes 2-Chloro-4-(piperazin-1-ylmethyl)phenol a highly versatile building block in organic synthesis.

The piperazine ring is a well-established pharmacophore and a key structural motif in a vast array of heterocyclic compounds. The piperazine scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Consequently, this compound serves as an excellent starting material for the synthesis of more complex molecules. The secondary amine of the piperazine ring can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities.

Furthermore, the phenolic hydroxyl group can be derivatized or used to direct further reactions on the aromatic ring. For instance, aminomethylated phenols, a class to which this compound belongs, are recognized as important synthetic intermediates. While direct examples for the specific title compound are not extensively documented in publicly available literature, the known reactivity of similar aminomethylated phenols and piperazine derivatives suggests its utility in constructing novel heterocyclic systems through intramolecular cyclization or multi-component reactions.

In the context of multi-step synthetic sequences, this compound offers a robust framework onto which additional complexity can be built. Its synthesis is often achieved through a Mannich-type reaction involving 2-chlorophenol (B165306), formaldehyde (B43269), and piperazine. This accessibility makes it an attractive starting point for the elaboration of more intricate molecular architectures. The piperazine moiety is a common feature in many commercially available drugs, and thus, derivatives of this compound are likely to be synthesized as part of drug discovery programs, where a library of related compounds is created to explore structure-activity relationships. The ability to modify both the piperazine and the phenol (B47542) components of the molecule independently provides a high degree of modularity in synthetic design.

Catalytic Applications (e.g., as Ligands in Metal Complexes)

The nitrogen atoms of the piperazine ring and the oxygen atom of the phenolic group in this compound are excellent coordinating sites for metal ions. This characteristic opens up possibilities for its use as a ligand in the formation of metal complexes with potential catalytic activities.

Research on structurally related piperazine-containing phenol derivatives has demonstrated their ability to form stable complexes with various transition metals. These complexes have shown promise in biomimetic catalysis, mimicking the active sites of metalloenzymes. For example, dinuclear copper(II) complexes of more elaborate piperazine-substituted phenols have been investigated for their catechol oxidase-like and phenoxazinone synthase-like activities, which are relevant to the degradation of dye residues and the synthesis of pharmaceutical compounds.

Table 1: Potential Catalytic Applications of Metal Complexes with Piperazinylmethylphenol-type Ligands
Catalytic ReactionPotential Metal IonRationale
Oxidation of AlcoholsCopper(II), Iron(III)Mimicking oxidase enzymes.
C-C Coupling ReactionsPalladium(II), Nickel(II)Formation of stable pre-catalysts.
PolymerizationTitanium(IV), Zirconium(IV)Ligand can influence polymer properties.
Asymmetric CatalysisRhodium(I), Ruthenium(II)Chiral derivatives could induce enantioselectivity.

Development of Novel Analytical Reagents and Sensors

The development of chemical sensors for the detection of environmental pollutants is a critical area of research. Chlorophenols, in particular, are a class of priority pollutants due to their toxicity and persistence. The structural features of this compound suggest its potential utility in the design of novel analytical reagents and sensors.

The piperazine moiety can act as a binding site for specific analytes, and the phenolic group can serve as a signaling unit. For instance, the interaction of the compound with a target molecule could lead to a change in its fluorescence or electrochemical properties, which can be measured and correlated to the analyte's concentration. While no sensors based specifically on this compound have been reported, the broader field of chlorophenol detection utilizes various materials, including modified electrodes and quantum dots, to achieve high sensitivity and selectivity. It is conceivable that this compound could be functionalized onto a solid support or incorporated into a polymer matrix to create a selective sensor for metal ions or other organic pollutants.

Supramolecular Assembly and Material Science Potentials

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-organized molecular assemblies. The structure of this compound contains several features that are conducive to forming such assemblies.

The phenolic hydroxyl group and the N-H group of the piperazine ring are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. These multiple interaction sites can be exploited to create one-, two-, or three-dimensional supramolecular networks. By co-crystallizing with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to engineer crystalline materials with specific architectures and properties.

The field of material science could potentially benefit from such supramolecular structures. For example, the incorporation of this compound into metal-organic frameworks (MOFs) or other porous materials could lead to new materials with applications in gas storage, separation, or catalysis. The functional groups present in this compound could be used to tune the properties of these materials.

Table 2: Potential Supramolecular Interactions of this compound
Interaction TypeParticipating Functional Group(s)Potential outcome
Hydrogen BondingPhenolic -OH, Piperazine N-H and N atomsFormation of chains, sheets, or 3D networks.
π-π StackingPhenyl ringOrganization of molecules in the solid state.
Halogen BondingChlorine atomDirectional interactions for crystal engineering.
Host-Guest ChemistryPiperazine ring (as host)Encapsulation of small molecules.

Future Research Directions for 2 Chloro 4 Piperazin 1 Ylmethyl Phenol

Exploration of Novel and Highly Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies for obtaining 2-Chloro-4-(piperazin-1-ylmethyl)phenol and its derivatives is a primary area for future research. While classical methods may exist, the pursuit of greener, more atom-economical, and scalable routes is paramount in modern organic synthesis. solubilityofthings.com

Future investigations could focus on:

Catalytic C-H Functionalization: Recent advancements in transition-metal catalysis and photoredox catalysis offer powerful tools for the direct functionalization of C-H bonds. mdpi.comnih.gov Research could be directed towards the late-stage modification of the phenolic ring or the piperazine (B1678402) moiety, bypassing the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. solubilityofthings.com Future research could explore enzymatic pathways for the synthesis of this compound, potentially leading to more sustainable and environmentally friendly production methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H FunctionalizationIncreased atom economy, reduced synthetic stepsDevelopment of selective catalysts for the phenolic and piperazine rings
Flow ChemistryImproved safety, scalability, and reproducibilityOptimization of reaction parameters in a continuous flow reactor
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityIdentification and engineering of enzymes for the key synthetic steps

Advanced Mechanistic Studies of its Reactivity Profile

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The compound's structure, featuring a nucleophilic piperazine and an electrophilically activatable phenol (B47542) ring, suggests a rich and complex reactivity profile.

Future mechanistic studies should aim to:

Elucidate the Mannich Reaction Pathway: The formation of the piperazin-1-ylmethyl group on the phenol ring likely proceeds via a Mannich-type reaction. researchgate.netresearchgate.netbyjus.com Detailed kinetic and isotopic labeling studies could provide a deeper understanding of the reaction mechanism, including the nature of the reactive intermediates and the rate-determining step.

Investigate the Role of the Chloro Substituent: The electronic and steric effects of the chloro group on the reactivity of the phenolic ring warrant detailed investigation. Mechanistic studies can clarify its influence on electrophilic aromatic substitution and other transformations.

Probe the Reactivity of the Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring exhibit different steric and electronic environments. Mechanistic studies can unravel the factors governing their differential reactivity in alkylation, acylation, and other reactions.

Development of Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the aromatic ring, and the two piperazine nitrogens—presents a significant challenge and opportunity for developing selective transformations.

Future research in this area should focus on:

Selective N-Functionalization of the Piperazine Ring: Developing methods to selectively functionalize either the N1 or N4 position of the piperazine ring would open up avenues for creating a diverse library of derivatives. nih.govresearchgate.net This could involve the use of protecting groups or the exploitation of subtle differences in the nucleophilicity of the two nitrogen atoms.

Regioselective Functionalization of the Phenolic Ring: While the piperazin-1-ylmethyl group directs incoming electrophiles, achieving high regioselectivity for further substitution on the aromatic ring is a key objective. Research into directing group strategies and the use of sterically demanding reagents could lead to precise control over the substitution pattern. oregonstate.edu

Orthogonal Protective Group Strategies: The development of robust and orthogonal protective group strategies for the phenolic hydroxyl and the piperazine nitrogens is essential for enabling complex, multi-step syntheses of advanced derivatives.

Transformation TypeChallengePotential Approach
Selective N-FunctionalizationDifferentiating between the two piperazine nitrogensUse of steric hindrance, electronic effects, or transient directing groups
Regioselective Ring FunctionalizationControlling the position of further substitutionEmployment of directing groups, optimization of reaction conditions
Orthogonal ProtectionSelective protection and deprotection of multiple functional groupsScreening and development of compatible protecting groups

Integrated Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental and computational chemistry provides a powerful platform for a deeper understanding of molecular structure, reactivity, and properties. researchgate.netresearchgate.net

Future research should embrace an integrated approach by:

Utilizing Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed chemo- and regioselectivities. researchgate.netacs.org This can guide experimental design and lead to the discovery of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with solvents, reagents, and biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental biological data with computed molecular descriptors, QSAR models can be developed to predict the activity of new derivatives, thereby accelerating the drug discovery process.

The continued exploration of this compound through these future research directions holds the potential to unlock new synthetic methodologies, reveal fundamental aspects of its chemical reactivity, and pave the way for the development of novel compounds with valuable applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloro-4-(piperazin-1-ylmethyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Mannich reaction or nucleophilic substitution. For example, coupling 2-chloro-4-hydroxybenzaldehyde with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Critical parameters include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility of intermediates .
  • Temperature : Reactions at 80–100°C optimize nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity, as validated by HPLC .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the piperazine ring’s integration (e.g., δ 2.5–3.0 ppm for N–CH₂ protons) and chloro-phenol substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 271.08) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain in the piperazine-phenol linkage .

Advanced Research Questions

Q. How do electronic effects of the chloro and piperazine groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Chloro Group : The electron-withdrawing Cl substituent activates the phenol ring for electrophilic substitution but deactivates it toward nucleophilic attacks. DFT calculations show enhanced electrophilicity at the para position .
  • Piperazine Ring : The basic nitrogen atoms facilitate salt formation (e.g., HCl salts) to improve solubility, critical for Suzuki-Miyaura couplings. However, steric hindrance from the –CH₂– linker may reduce coupling efficiency with bulky aryl boronic acids .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

Methodological Answer:

  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and control for solvent effects (DMSO concentration ≤1%) .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C at the piperazine N) to quantify intracellular accumulation differences across cell lines .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidative demethylation) that may confound activity readings .

Key Considerations for Researchers

  • Safety : Use P95 respirators and nitrile gloves during synthesis due to potential irritant properties of intermediates .
  • Stability : Store at –20°C under argon to prevent oxidation of the phenol group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.